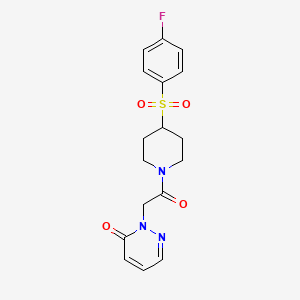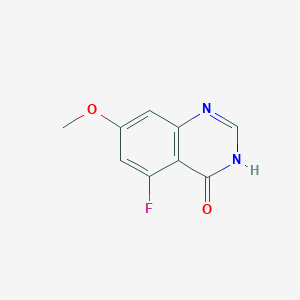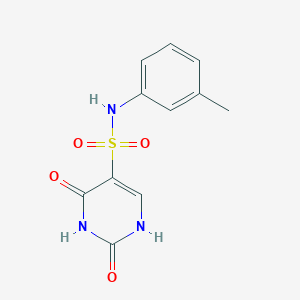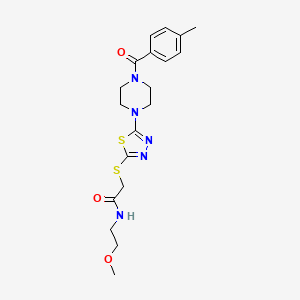![molecular formula C25H26N4O5S B2628089 N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide CAS No. 1112399-89-9](/img/structure/B2628089.png)
N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide is a useful research compound. Its molecular formula is C25H26N4O5S and its molecular weight is 494.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl 4-[2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate”, also known as “N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide”.
Antiviral Applications
Indole derivatives, such as the compound , have shown significant antiviral properties. These compounds can inhibit the replication of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 viruses . This makes them potential candidates for developing new antiviral drugs.
Anticancer Research
Indole-based compounds are extensively studied for their anticancer properties. They can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. The unique structure of indole derivatives allows them to interact with multiple cellular targets, making them effective in treating various types of cancer . Research has shown that these compounds can be used to develop new chemotherapeutic agents.
Anti-inflammatory Agents
The compound’s structure suggests potential anti-inflammatory properties. Indole derivatives have been found to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response . This makes them useful in treating inflammatory diseases like arthritis and inflammatory bowel disease.
Antimicrobial Applications
Indole derivatives possess significant antimicrobial activity against a broad spectrum of bacteria and fungi. They can disrupt microbial cell membranes and inhibit essential enzymes, making them effective in treating infections . This application is particularly important in the context of rising antibiotic resistance.
Antioxidant Properties
The compound may also exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress and damage caused by free radicals. Indole derivatives can scavenge free radicals and enhance the body’s antioxidant defense mechanisms . This property is beneficial in preventing diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Neuroprotective Effects
Research indicates that indole derivatives can have neuroprotective effects. They can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s . These compounds can potentially be developed into drugs that slow down or prevent the progression of these diseases.
Antidiabetic Applications
Indole-based compounds have shown promise in managing diabetes. They can enhance insulin sensitivity and reduce blood glucose levels . This makes them potential candidates for developing new antidiabetic drugs that can help in better management of diabetes and its complications.
Antimalarial Research
Certain indole derivatives have been studied for their antimalarial properties. They can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . This application is particularly important in developing new treatments for malaria, especially in regions where resistance to existing drugs is prevalent.
properties
IUPAC Name |
methyl 4-[[2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-5-12-29-23(31)22-21(18-13-17(33-3)10-11-19(18)28(22)2)27-25(29)35-14-20(30)26-16-8-6-15(7-9-16)24(32)34-4/h6-11,13H,5,12,14H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHBKBZOCNTHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

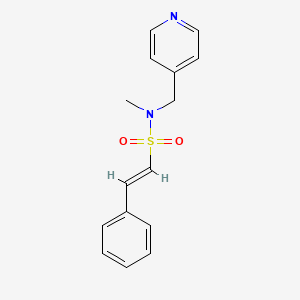
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-2-(benzylsulfanyl)-1H-imidazole](/img/structure/B2628007.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2628009.png)
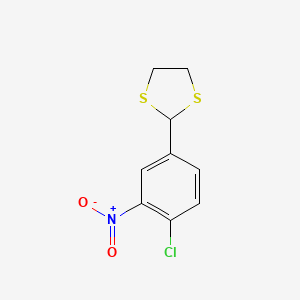

![1-(4-bromophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2628016.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

